molecular formula C6H12ClNO2S B12691432 (S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 59712-84-4

(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B12691432
CAS No.: 59712-84-4
M. Wt: 197.68 g/mol
InChI Key: RQOABAGMTRYNAF-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 59712-84-4) is a chiral thiazolidine derivative with the molecular formula C₆H₁₂ClNO₂S and a molar mass of 197.68 g/mol . It is characterized by a five-membered thiazolidine ring substituted with two methyl groups at the C5 position and a carboxylic acid moiety at C4, with the (S)-configuration at C2. This compound is widely used as a chiral building block in pharmaceutical synthesis and as a degradation product in β-lactam antibiotics like penicillins .

Properties

CAS No.

59712-84-4

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-6(2)4(5(8)9)7-3-10-6;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1

InChI Key

RQOABAGMTRYNAF-WCCKRBBISA-N

Isomeric SMILES

CC1([C@@H](NCS1)C(=O)O)C.Cl

Canonical SMILES

CC1(C(NCS1)C(=O)O)C.Cl

Origin of Product

United States

Preparation Methods

Cyclization and Salt Formation

The initial synthesis typically involves the cyclization of appropriate precursors such as amino acids or aldehydes with thiol-containing compounds to form the thiazolidine ring. A common approach includes:

  • Reacting 2-isopropyl-5,5-dimethylthiazolidine with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in aqueous medium.
  • Subsequent acidification with hydrochloric acid to precipitate the hydrochloride salt of the compound.

This method yields the hydrochloride salt directly, which is advantageous for purification and handling in industrial settings.

Hydrolytic Ring Cleavage in Acidic Medium

A prominent method for preparing (S)-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride involves hydrolytic ring cleavage of 2-isopropyl-5,5-dimethylthiazolidine derivatives under strongly acidic conditions:

  • The reaction is carried out in aqueous solutions of strong mineral acids such as hydrochloric acid (preferably >20-30% by weight), sulfuric acid (>50% by weight), or phosphoric acid.
  • The mixture is heated in an autoclave at temperatures ranging from 80°C to 220°C under autogenous pressure for a controlled time (e.g., ~105 minutes at 170°C).
  • The ring cleavage converts the thiazolidine compound into the corresponding carboxylic acid hydrochloride salt.
  • After reaction completion, the mixture is cooled, and the product is isolated by crystallization, filtration, and drying.

This method is efficient and yields high purity product (e.g., 73.8% yield reported for 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride).

Carbonyl Reagent-Mediated Ring Opening

An alternative preparation involves ring cleavage using carbonyl reagents such as hydrazine, phenylhydrazine, semicarbazide, or hydroxylamine salts:

  • The 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride is reacted with 1 to 2 molar equivalents of a carbonyl reagent in the presence of water (50 to 2000 mL per mol of substrate) and an organic solvent (e.g., toluene, chloroform) in roughly equal volume.
  • The reaction temperature is maintained between 20°C and the boiling point of the mixture, preferably 40-80°C.
  • The carbonyl reagent forms hydrazones or semicarbazones with the aldehyde released upon ring opening, driving the reaction forward.
  • The organic phase containing the hydrazone derivative is separated, and the aqueous phase contains the desired carboxylic acid hydrochloride.
  • This method can be combined with steam distillation to cleave 60-80% of the starting material before the carbonyl reagent treatment, improving efficiency.
  • The final product can be isolated by solvent extraction and crystallization.

This approach offers a controlled and selective ring cleavage with yields up to 86% reported for penicillamine hydrochloride, a related compound.

Reaction Conditions and Parameters

Parameter Hydrolytic Acidic Cleavage Carbonyl Reagent-Mediated Cleavage
Acid Type HCl (>20-30%), H2SO4 (>50%), H3PO4 Not applicable (neutral to slightly acidic)
Temperature Range 80°C to 220°C (autoclave conditions) 20°C to boiling point (preferably 40-80°C)
Pressure Autogenous pressure in autoclave Atmospheric or inert gas atmosphere
Reaction Time ~105 minutes (varies with temperature) 30-60 minutes
Solvent Aqueous acid solution Water + organic solvent (e.g., toluene)
Reagent Stoichiometry Excess acid 1-2 mol carbonyl reagent per mol substrate
Product Isolation Crystallization, filtration, drying Phase separation, solvent extraction

Research Findings and Yield Data

  • Hydrolytic cleavage in 12N HCl at 170°C for 105 minutes yielded 4.0 g (73.8% theoretical) of pure 2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride with melting point 206-208°C.
  • Carbonyl reagent method using phenylhydrazine and toluene at reflux gave 126 g (86% theoretical) of penicillamine hydrochloride after 60 minutes.
  • The degree of ring opening depends on solvent choice, temperature, and water amount; for example, hydroxylamine in water/organic solvent systems showed varying ring opening percentages at different temperatures (39°C, 56°C, 71°C).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclization + Acidification 2-isopropyl-5,5-dimethylthiazolidine + chloroacetic acid + NaOH, then HCl Direct salt formation, simple Requires precursor synthesis
Hydrolytic Acidic Ring Cleavage Strong mineral acid (HCl, H2SO4), 80-220°C, autoclave High yield, well-established Requires high temperature/pressure
Carbonyl Reagent-Mediated Cleavage Hydrazine derivatives, water + organic solvent, 40-80°C Selective, mild conditions Requires additional reagents

Chemical Reactions Analysis

Types of Reactions

(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity. The hydrochloride form increases solubility, facilitating its transport and bioavailability in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared below with structurally related thiazolidine derivatives based on substituents, stereochemistry, and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Molecular Formula Substituents Key Features Applications
(S)-5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride 59712-84-4 C₆H₁₂ClNO₂S - Two methyl groups at C5
- (S)-configuration at C4
High chiral purity; stable hydrochloride salt Pharmaceutical intermediates; chiral resolution studies
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride 13385-66-5 C₉H₁₈ClNO₂S - Isopropyl group at C2
- Two methyl groups at C5
Bulkier substituent at C2 alters ring conformation Research chemical; enzyme inhibitor synthesis
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid N/A C₇H₁₃NO₂S - Four methyl groups (C2 and C5) Enhanced steric hindrance; reduced solubility Structural studies of hydrogen bonding
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid 49841-96-5 C₁₆H₂₀N₂O₅S - Piperazine-dione substituent at C2 Complex heterocyclic system Impurity standard in β-lactam antibiotics

Physicochemical and Spectroscopic Differences

  • Hydrogen Bonding :
    The hydrochloride salt of (S)-5,5-dimethylthiazolidine-4-carboxylic acid forms a hemiprotonated dimer in the solid state, stabilized by short O–H···O hydrogen bonds (2.46–2.52 Å). This contrasts with 2,2-dimethyl derivatives, which exhibit weaker N–H···O interactions .
  • NMR Shifts: The C(4)-H proton in the dimer of (S)-5,5-dimethylthiazolidine-4-carboxylic acid shows a downfield shift of 0.1 ppm (3.95 ppm) compared to monomeric forms, while the C(4) carbon shifts by 0.4 ppm in the carbon-13 spectrum due to pH effects .
  • Thermal Stability :
    Decomposition of the dimer occurs in aqueous solutions, unlike the more stable 2,2-dimethyl analogues, which resist hydrolysis due to steric protection of the thiazolidine ring .

Pharmaceutical Relevance

  • Antibiotic Degradation :
    The compound is a key impurity in β-lactam antibiotics (e.g., ticarcillin and amoxicillin), formed via hydrolysis of the β-lactam ring. Its quantification is critical for regulatory compliance .
  • Chiral Resolution :
    Standard solutions of (S)-5,5-dimethylthiazolidine-4-carboxylic acid are used in enantiomeric excess (e.e.) determination via HPLC, leveraging its distinct retention times compared to D-enantiomers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving formaldehyde and D-penicillamine, followed by acid hydrolysis. For derivatives, Boc (tert-butyloxycarbonyl) protection is commonly employed. For instance, the N-Boc derivative is prepared using Boc₂O and coupled with amino acid esters via EDC/HOBt-mediated peptide coupling. Deprotection with trifluoroacetic acid yields the final product . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to avoid racemization and side reactions.

Q. How can the purity and enantiomeric excess of this compound be validated in synthetic workflows?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with UV detection is recommended. A mobile phase of methanol, water, phosphate buffer, and tetrabutylammonium hydroxide (pH 5.5) resolves enantiomers effectively . Standard solutions of L- and D-enantiomers are prepared in isopropanol with hydrochloric acid for calibration . Mass spectrometry (MS) can further confirm molecular integrity, with key fragments at m/z 161 (cleavage of thiazolidine ring) and m/z 376 (molecular ion with chlorine isotopic pattern) .

Q. What analytical techniques are suitable for characterizing its stability in aqueous solutions?

  • Methodological Answer : Stability studies should use NMR (¹H and ¹³C) to monitor pH-dependent decomposition. For example, dimer formation in aqueous solutions is detectable via downfield shifts of C(4)-H (Δδ ≈ 0.1 ppm) and COOH carbons (Δδ ≈ 0.4 ppm) . Accelerated degradation studies under varied pH (e.g., 1.0–9.0) and temperature (25–60°C) with LC-MS tracking are advised to identify degradation pathways .

Advanced Research Questions

Q. How does this compound interact with β-lactamases, and what kinetic assays are used to study its inhibitory effects?

  • Methodological Answer : Enzymatic assays with TEM-1 or metallo-β-lactamases are performed in Tris-HCl/ZnCl₂ buffer (pH 8.0) at 25°C. Substrate hydrolysis (e.g., ampicillin) is monitored spectrophotometrically at 235 nm (Δε = −900 M⁻¹ cm⁻¹). Michaelis-Menten parameters (Kₘ, kₐₜₜ) are derived using GraphPad Prism, with competitive inhibition analyzed via Lineweaver-Burk plots . Pre-incubation with the compound is critical to assess time-dependent inhibition.

Q. What strategies are effective for resolving contradictions in mass spectrometry data during structural elucidation?

  • Methodological Answer : High-resolution MS (HRMS) combined with MS/MS fragmentation resolves ambiguities. For example, the molecular ion (m/z 376) and fragment m/z 161 (thiazolidine ring cleavage) confirm the core structure. Isotopic peaks (e.g., chlorine’s M+2 signal) must align with theoretical distributions. Discrepancies in m/z 265 (loss of Cl and CH₃) or m/z 116 (COOH loss) should be cross-validated with ¹³C NMR .

Q. How can impurities and degradation products be profiled in pharmaceutical formulations containing this compound?

  • Methodological Answer : Forced degradation under oxidative (H₂O₂), thermal, and photolytic conditions followed by LC-MS/MS identifies impurities. For example, dimeric byproducts (e.g., amoxicillin open-loop dimer, m/z 716.82) are resolved using a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Structural confirmation requires spiking with synthesized impurity standards (e.g., EP Impurity E) .

Q. What computational methods support mechanistic studies of its role in chiral catalysis or enzyme inhibition?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in enantioselective reactions. Molecular docking (AutoDock Vina) predicts binding modes to β-lactamases, with validation via mutagenesis (e.g., Zn²⁺-binding site mutants). Free-energy perturbation (FEP) simulations quantify binding affinity changes .

Methodological Notes

  • Chromatography : Use tetrabutylammonium hydroxide in mobile phases to enhance peak symmetry for charged analytes .
  • Spectroscopy : Assign ¹³C NMR shifts using DEPT-135 to differentiate CH₃, CH₂, and CH groups in the thiazolidine ring .
  • Synthesis : Optimize Boc-deprotection with TFA:DCM (1:4) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.